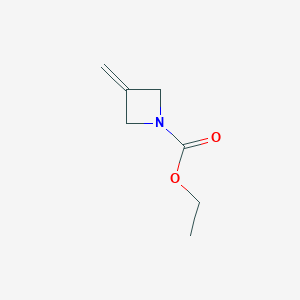
2-Aminométhyl-1-benzyl-pipéridine
Vue d'ensemble
Description
Synthesis Analysis
The compound has been synthesized through various methods, including direct functionalization and cyclization reactions. Notably, piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their biological activities, indicating the significance of the 2-aminomethyl-1-benzyl-piperidine scaffold in medicinal chemistry (Sugimoto et al., 1990).
Molecular Structure Analysis
Detailed molecular structure analyses using techniques like FT-IR, FT-Raman, UV-Vis, and NMR have been conducted to determine the geometric parameters, vibrational assignments, and electronic properties of 2-aminomethyl-1-benzyl-piperidine derivatives. These studies offer insights into the conformational preferences and reactive sites of these molecules (Janani et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-aminomethyl-1-benzyl-piperidine derivatives have been explored through various reactions, including [3 + 3] cyclizations and Suzuki–Miyaura coupling reactions. These studies demonstrate the versatility of the piperidine scaffold in synthesizing complex molecular architectures with potential pharmacological applications (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of 2-aminomethyl-1-benzyl-piperidine and its derivatives, such as solubility, melting point, and crystal structure, have been characterized to facilitate their application in drug formulation and material science. Crystallographic studies have provided detailed insights into the solid-state arrangements and potential intermolecular interactions within these compounds (Sudhakar et al., 2005).
Chemical Properties Analysis
Investigations into the chemical properties of 2-aminomethyl-1-benzyl-piperidine have highlighted its reactivity and potential as a building block for the synthesis of a wide range of chemical entities. Studies on the electrophilic and nucleophilic sites, as well as the electronic characteristics of these molecules, support their utility in the design of novel compounds with desired biological activities (Kilic et al., 2008).
Applications De Recherche Scientifique
Rôle dans la conception de médicaments
Les pipéridines, y compris la 2-Aminométhyl-1-benzyl-pipéridine, figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments . Elles jouent un rôle important dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .
Inhibition des récepteurs de la cholinestérase
Le groupe benzyl-pipéridine, qui comprend la this compound, est souvent une partie nécessaire à l'inhibition réussie des récepteurs de la cholinestérase . Le groupe benzyl-pipéridine assure une bonne liaison au site catalytique, interagissant avec Trp84, Trp279, Phe330 et Phe331 .
Recherche protéomique
La this compound est utilisée dans la recherche protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions .
Applications anticancéreuses
Les dérivés de la pipéridine, y compris la this compound, sont utilisés de différentes manières comme agents anticancéreux .
Applications antivirales
Les dérivés de la pipéridine sont également utilisés comme agents antiviraux . Elles peuvent inhiber la réplication des virus au sein des organismes hôtes
Mécanisme D'action
Target of Action
The primary target of 2-Aminomethyl-1-benzyl-piperidine is the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetate. By targeting AChE, 2-Aminomethyl-1-benzyl-piperidine can influence the concentration of acetylcholine in the synaptic cleft, thereby modulating nerve signal transmission.
Mode of Action
2-Aminomethyl-1-benzyl-piperidine interacts with AChE through its benzyl-piperidine group . The AChE enzyme has two active anionic binding sites: the catalytic and peripheral sites. The benzyl-piperidine group of the compound binds well to the catalytic site, interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels.
Pharmacokinetics
The compound’s molecular weight (20431 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced nerve signal transmission. This can result in improved cognitive function, making 2-Aminomethyl-1-benzyl-piperidine a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Propriétés
IUPAC Name |
(1-benzylpiperidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRQRNCULDABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439969 | |
| Record name | 2-Aminomethyl-1-benzyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170701-98-1 | |
| Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminomethyl-1-benzyl-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpiperidin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
